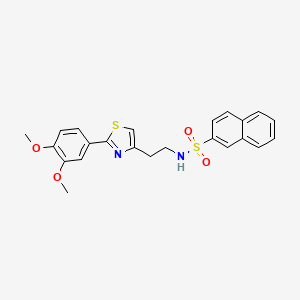

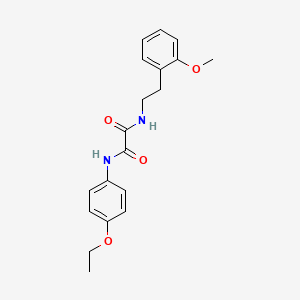

3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- The nucleophilicity of ring nitrogen in certain azetidines has been explored to initiate reactions with various acid chlorides, leading to the formation of β-amino-α-chlorocarbonyl compounds. Subsequent internal nucleophilic displacements yield oxazolidin-2-ones, demonstrating the chemical versatility of these compounds for further synthetic applications (Kim et al., 2006).

Medicinal Chemistry and Pharmacological Potential

- Oxazolidinones, including structures similar to the specified compound, have been synthesized and evaluated for their potential as antimicrobial agents. These compounds have shown promising results against various bacterial strains, highlighting their significance in developing new therapeutic agents (Jain, Sharma, & Kumar, 2013).

- Another study focused on the synthesis and spectroscopic studies of heterocyclic compounds derived from naphthyridine and their bacterial activity. This research adds to the body of knowledge on the utility of such compounds in addressing microbial resistance (Fayyadh, 2018).

Agricultural Applications

- The development and optimization of new agricultural fungicides have led to the creation of compounds like famoxadone, which belong to a new class of oxazolidinone fungicides. These compounds have demonstrated excellent control of plant pathogens, signifying their importance in crop protection (Sternberg et al., 2001).

Environmental and Safety Studies

- The study of the morbidity of personnel with potential exposure to vinclozolin, a compound with an oxazolidine-dione structure, aimed to examine health outcomes. This research contributes to the understanding of the safety profile of such chemicals, although it is not directly related to the specified compound (Zober et al., 1995).

Mecanismo De Acción

Target of Action

Compounds with azetidine and oxazolidine rings have been widely used in medicinal chemistry due to their promising biological activity .

Mode of Action

The inherent rigidity of spirocyclic compounds, like this one, can decrease the conformational entropy penalty when it comes to an interaction between a potential bioactive compound and its putative molecular target .

Biochemical Pathways

Without specific studies on “3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione”, it’s difficult to determine the exact biochemical pathways it affects. Related compounds with azetidine and oxazolidine rings have been found to exhibit diversified biological and pharmacological activity .

Action Environment

The spatial orientation of substituents in related compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Propiedades

IUPAC Name |

3-[1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O4/c15-11-4-2-1-3-9(11)5-12(18)16-6-10(7-16)17-13(19)8-21-14(17)20/h1-4,10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRZDOHHNONEHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=CC=C2Cl)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclopropyl-[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B2575796.png)

![2-[3-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2575799.png)

![5-bromo-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2575800.png)

![ethyl 2-[9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2575803.png)

![3-(3-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2575809.png)

![5-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2575811.png)

![(3S,9As)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride](/img/structure/B2575812.png)

![N-(4-butylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2575815.png)